molecular formula C15H26S B136844 3-Undecylthiophene CAS No. 129607-86-9

3-Undecylthiophene

Cat. No. B136844
M. Wt: 238.4 g/mol
InChI Key: STIIRMZYURVVGK-UHFFFAOYSA-N
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Description

3-Undecylthiophene is a thiophene derivative with an undecyl group attached to the third position of the thiophene ring. Thiophene derivatives like 3-undecylthiophene are of significant interest due to their electronic properties and potential applications in organic electronics, such as in the construction of photovoltaic solar cells and as materials for supercapacitors .

Synthesis Analysis

The synthesis of polythiophene derivatives, including those similar to 3-undecylthiophene, has been explored through various organosynthetic techniques. For instance, poly(3-alkylthiophenes) can be synthesized by dehydrohalogenation of 2-halogenothiophene or by dehydrogenation of thiophene and its derivatives . Additionally, the electrochemical polymerization of 3-dodecylthiophene, a close relative to 3-undecylthiophene, has been studied, revealing that the monomer is predominantly attacked at the 2-position of the thiophene ring .

Molecular Structure Analysis

The molecular structure of polythiophene derivatives is characterized by a conjugated system that extends along the polymer backbone, which is responsible for their electronic properties. The structure and morphology of polymers similar to 3-undecylthiophene have been characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and thermal analysis .

Chemical Reactions Analysis

Polythiophenes can undergo various chemical reactions, particularly those involving their conjugated backbone. For example, the electrochemical copolymerization of 3-dodecylthiophene with 3-methylthiophene has been studied, showing that the copolymers have a random structure and that the presence of the 3-methylthiophene units can increase the conductivity of the resulting polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of polythiophene derivatives are influenced by their molecular structure. For instance, poly(3-alkylthiophenes) with long alkyl side groups are soluble in common organic solvents and can be processed into uniform films . The electrochemical and optical properties of poly(3-undecyl-2,2'-bithiophene) have been characterized, showing that it has an oxidation potential of 1.0 V and a bandgap of 2.04 eV, which are important parameters for its application in photovoltaic solar cells . The capacitive properties of polymers with alkyl side chains have also been investigated, indicating their potential use as electrode materials for supercapacitors .

Scientific Research Applications

Electronic and Photovoltaic Applications

3-Undecylthiophene and its derivatives have been extensively studied for their electronic and photovoltaic applications. For example, poly(3-undecylthiophene) doped with fullerene C60 has shown improved Schottky behavior and changed optical absorption properties, making it suitable for electronic devices (Kuo, Wakim, Sengupta, & Tripathy, 1993). Additionally, polythiophenes, including 3-undecylthiophene derivatives, have been used in thin-film TiO2 photovoltaic solar cells, demonstrating their potential in renewable energy technologies (Grant, Schwartzberg, Smestad, Kowalik, Tolbert, & Zhang, 2003).

Photocatalytic Applications

Polythiophenes, including those with 3-undecylthiophene, have shown promising applications in photocatalytic degradation. They have been used in the fabrication of catalysts with metal oxides, enhancing photocatalytic activity under UV or visible light (Ansari, Khan, Ansari, & Cho, 2015). This application is particularly relevant in environmental remediation and pollution control.

Electrochemical Applications

Studies have explored the electrochemical polymerization of 3-undecylthiophene derivatives, providing insights into their potential for various electrochemical applications. For instance, the electrochemical growth of poly(3-dodecylthiophene) in porous silicon layers has been described, suggesting applications in active optical guides and other electrochemical devices (Errien, Froyer, Louarn, & Retho, 2005).

Optoelectronic and Thermal Applications

Polythiophene derivatives, including those based on 3-undecylthiophene, have been investigated for their optoelectronic properties and thermal behavior. Studies have shown that these polymers exhibit thermochromism and can be used in electrochromic devices, indicating their potential in smart materials and displays (Nicho, Hu, López-Mata, & Escalante, 2004).

Safety And Hazards

3-Undecylthiophene should be stored in a dark place, sealed, and at room temperature . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

While specific future directions for 3-Undecylthiophene are not mentioned in the retrieved sources, research on thiophene derivatives continues to be a topic of interest due to their wide range of applications in medicinal chemistry and material science .

properties

IUPAC Name

3-undecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIIRMZYURVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340731
Record name 3-Undecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Undecylthiophene

CAS RN

129607-86-9
Record name 3-Undecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
CS Kuo, FG Wakim, SK Sengupta… - Solid state communications, 1993 - Elsevier
The conducting polymer poly(3-undecylthiophene) (PUT) was doped with fullerene C 60 . The effects of doping on the current-voltage characteristics of aluminum Schottky contacts in …
Number of citations: 23 www.sciencedirect.com
J Kowalik, LM Tolbert, S Narayan… - Macromolecules, 2001 - ACS Publications
… Poly(undecylbithiophene), formally an alternating copolymer of thiophene and 3-undecylthiophene, has been synthesized via two different protocols. Direct oxidative polymerization of 3-…
Number of citations: 32 pubs.acs.org
R Pande, S Kamtekar, MS Ayyagari… - Bioconjugate …, 1996 - ACS Publications
… 3-Undecylthiophene and 3-thiophenecarboxaldehyde were copolymerized in a molar ratio of 1:1 by the chemical dehydrogenation method using anhydrous FeCl 3 (14). A 10 mmol …
Number of citations: 39 pubs.acs.org
JO Lim, DS Minehan, M Kamath, KA Marx… - MRS Online …, 1991 - cambridge.org
… Monomers (3-hexyhthiophene and 3-undecylthiophene) were purchased from TCI America (… The molecular weight of poly(3-hexylthiophene) and poly(3-undecylthiophene) were …
Number of citations: 6 www.cambridge.org
JO Lim, M Kamath, KA Marx, SK Tripathy… - MRS Online …, 1992 - cambridge.org
… Here, we have chosen the copolymer system of 3-undecylthiophene and 3methanolthiophene, with modification of the hydroxyl group of methanol by biotin in order to extend the …
Number of citations: 2 www.cambridge.org
KG Chittibabu, M Kamath, JO Lim, KA Marx… - MRS Online …, 1993 - cambridge.org
… We have chosen to investigate a copolymer of 3-undecylthiophene and 3-… A method for the synthesis of the copolymer of 3-undecylthiophene and 3thienylecarboxaldehyde (PUAT) and …
Number of citations: 1 www.cambridge.org
A NOVEL - Biomolecular Materials - academia.edu
… -co-3-undecylthiophene)(B-PMUT) demonstrated a significantly better isotherm implying superior molecular packing compared to poly (3-methanotthiophene-co-3-undecylthiophene)(…
Number of citations: 6 www.academia.edu
MS Ayyagari, S Kamtekar, R Pande, KA Marx… - Materials Science and …, 1995 - Elsevier
… The immobilization strategy involves building a molecular assembly of the enzyme and a conjugated copolymer, poly(3undecylthiophene-co-3-thiopbnecarboxyldehyde-biotin-LC-hy~…
Number of citations: 44 www.sciencedirect.com
R Pande - 1996 - elibrary.ru
… , poly(3-undecylthiophene-co-3-thiophenecarboxaldehyde) 6-biotinamido hexanohydrazone, B-PUHT or poly(3-undecylthiophene-co-3-thiophenecarboxaldehyde) biotin LC hydrazide. …
Number of citations: 0 elibrary.ru
MSR Ayyagari, HH Gao, B Bihari… - … Fiber Sensors V, 1994 - spiedigitallibrary.org
… The copolymer (3-undecylthiophene-co-3-methanolthiophene, biotinylated at the methanol … It was also demonstrated that a biotinylated conducting copolymer (poly(3-undecylthiophene…
Number of citations: 11 www.spiedigitallibrary.org

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